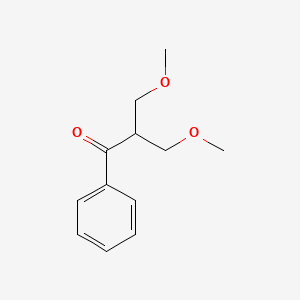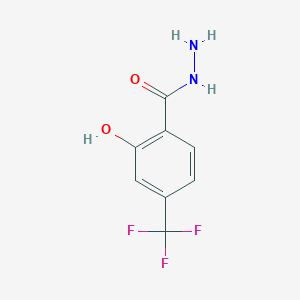
1-(4-Methoxypyridin-2-YL)ethan-1-OL
Vue d'ensemble
Description
1-(4-Methoxypyridin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and an ethan-1-ol group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyridin-2-YL)ethan-1-OL typically involves the reaction of 4-methoxypyridine with ethyl chloroacetate in the presence of a base, followed by reduction of the resulting ester to the corresponding alcohol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxypyridin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Methoxypyridin-2-YL)ethanal or 1-(4-Methoxypyridin-2-YL)ethanoic acid.
Reduction: 1-(4-Methoxypyridin-2-YL)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methoxypyridin-2-YL)ethan-1-OL has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Methoxypyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, influencing various biochemical pathways . Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their function and activity .
Comparaison Avec Des Composés Similaires
1-(4-Methoxypyridin-2-YL)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
1-(4-Methoxypyridin-2-YL)ethan-1-one: Contains a ketone group instead of an alcohol group.
1-(4-Methoxypyridin-2-YL)ethan-1-amine dihydrochloride: A salt form of the amine derivative.
Uniqueness: 1-(4-Methoxypyridin-2-YL)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and ethan-1-ol groups provide versatility in chemical synthesis and enable the formation of various derivatives with tailored properties .
Propriétés
IUPAC Name |
1-(4-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCBUNMKJZUZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














